molecular formula C15H11NO6 B3059779 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261908-88-6

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid

Cat. No. B3059779
CAS RN: 1261908-88-6
M. Wt: 301.25
InChI Key: PWINGVGBNUZPNV-UHFFFAOYSA-N
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Description

3-Methoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light beige crystalline powder .


Synthesis Analysis

While specific synthesis methods for 3-Methoxycarbonylphenylboronic acid were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of 3-Methoxycarbonylphenylboronic acid is C8H9BO4 . The InChI Key is ALTLCJHSJMGSLT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Again, while specific chemical reactions involving 3-Methoxycarbonylphenylboronic acid were not found, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

3-Methoxycarbonylphenylboronic acid has a molecular weight of 179.97 g/mol . It appears as a white to light beige crystalline powder .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Havaldar et al. (2004) details the synthesis of derivatives related to 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid, highlighting various chemical reactions and yields. This research provides insights into complex synthetic pathways involving similar compounds (Havaldar, Bhise, & Burudkar, 2004).
  • Molecular Interactions and Solubility : Hart et al. (2015) conducted a study on the solubility of various benzoic acid derivatives, including those similar to 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid, in different solvents. Their findings are crucial for understanding the solubility and interaction of these compounds in various environments (Hart et al., 2015).

Chemical Reactions and Derivatives

  • Unexpected Chemical Behavior : Research by Tran et al. (2013) on the O-alkylation of phenolic compounds, similar to 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid, reveals unexpected chemical reactions like hydrolysis and alkylation, contributing to the understanding of its reactive properties (Tran, Dickson, & Barker, 2013).
  • Photochemical Studies : Franzke and Wokaun (1992) investigated the photochemical decomposition of related azo compounds, enhancing the understanding of the photochemical properties of similar nitrobenzoic acids (Franzke & Wokaun, 1992).

Biological and Medicinal Research

  • Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2013) explored the synthesis of derivatives from 3-nitrobenzoic acid, similar to 3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid, and evaluated their antibacterial activity, providing insight into potential medicinal applications (Aziz‐ur‐Rehman et al., 2013).

Crystallography and Coordination Chemistry

Safety and Hazards

3-Methoxycarbonylphenylboronic acid may cause serious eye irritation, respiratory irritation, and skin irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

3-(3-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(7-11)16(20)21/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINGVGBNUZPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690694
Record name 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxycarbonylphenyl)-5-nitrobenzoic acid

CAS RN

1261908-88-6
Record name 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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